SB-612111

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

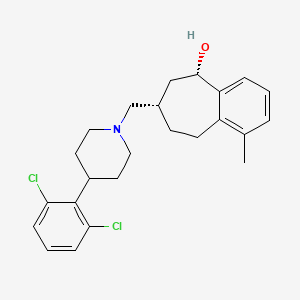

C24H29Cl2NO |

|---|---|

Poids moléculaire |

418.4 g/mol |

Nom IUPAC |

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |

InChI |

InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |

Clé InChI |

OHRDCQFCAWLDBP-SBUREZEXSA-N |

SMILES isomérique |

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |

SMILES canonique |

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |

Synonymes |

cis-1-methyl-7-((4-(2,6-dichlorophenyl)piperidin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol SB-612111 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-612111

This technical guide provides a comprehensive overview of the molecular mechanism, pharmacological profile, and experimental validation of SB-612111, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).

Core Mechanism of Action

This compound, or [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol], is a selective, non-peptide competitive antagonist of the NOP receptor.[1][2] The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), is a G-protein coupled receptor (GPCR) with a distinct pharmacology from the classical opioid receptors (mu, delta, and kappa).[3][4]

The primary mechanism of action of this compound is to bind with high affinity to the NOP receptor, thereby preventing the binding of its endogenous ligand, the heptadecapeptide N/OFQ.[1][5] By occupying the receptor's binding site, this compound effectively blocks the initiation of the downstream signaling cascade normally triggered by N/OFQ activation. This antagonism has been demonstrated to be competitive in nature, as increasing concentrations of this compound produce a parallel rightward shift in the concentration-response curves of N/OFQ without reducing the maximum effect.[1][6] In functional assays, this compound is intrinsically inactive, meaning it does not elicit a biological response on its own.[1]

NOP Receptor Signaling Pathway and this compound Antagonism

The NOP receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation by N/OFQ initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

-

Modulation of Ion Channels: NOP receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels, which collectively leads to neuronal hyperpolarization and reduced neurotransmitter release.[6][7]

This compound competitively antagonizes all these N/OFQ-mediated effects.[1][6] It blocks N/OFQ-induced stimulation of [³⁵S]GTPγS binding, inhibits the N/OFQ-mediated decrease in cAMP accumulation, and prevents the activation of inwardly rectifying potassium currents.[1][6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Ki (nM) | Selectivity vs. NOP | Reference |

|---|---|---|---|---|

| NOP (ORL-1) | Human | 0.33 | - | [3][5][8] |

| Mu Opioid (MOP) | Human | 57.6 | 174-fold | [5][8][9] |

| Kappa Opioid (KOP) | Human | 160.5 | 486-fold | [5][8][9] |

| Delta Opioid (DOP) | Human | 2109 | 6391-fold |[5][8][9] |

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|

| [³⁵S]GTPγS Binding | CHO(hNOP) Cell Membranes | pKB | 9.70 | [1] |

| cAMP Accumulation | CHO(hNOP) Cells | pKB | 8.63 | [1] |

| Isolated Tissue | Mouse/Rat Vas Deferens, Guinea Pig Ileum | pA₂ | 8.20 - 8.50 | [1] |

| N/OFQ-induced Hyperalgesia | Rat Carrageenan Model (in vivo) | ED₅₀ (i.v.) | 0.62 mg/kg | [3] |

| Anti-morphine Action of N/OFQ | Mouse Hot-Plate Test (in vivo) | ED₅₀ | 0.69 mg/kg |[3][10] |

Experimental Protocols

The characterization of this compound involves several standard pharmacological assays.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and its selectivity over other opioid receptors.

-

Methodology:

-

Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)).[1]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ) at a fixed concentration.

-

Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

-

[³⁵S]GTPγS Binding Assays

-

Objective: To measure the functional consequence of receptor activation (G-protein coupling) and its antagonism by this compound.

-

Methodology:

-

Preparation: CHO(hNOP) cell membranes are prepared as described above.

-

Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, the agonist (N/OFQ), and varying concentrations of the antagonist (this compound).[1]

-

Reaction: Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS.

-

Analysis: The amount of bound [³⁵S]GTPγS is measured via scintillation counting. Antagonist potency is determined by the degree to which this compound shifts the N/OFQ concentration-response curve, from which the pKB is calculated.[1]

-

cAMP Accumulation Assays

-

Objective: To assess the effect of this compound on the downstream signaling pathway involving adenylyl cyclase.

-

Methodology:

-

Cell Culture: Whole CHO(hNOP) cells are used.

-

Stimulation: Cells are pre-incubated with this compound, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) in the presence of N/OFQ.[1]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a luciferase reporter gene assay.[11]

-

Analysis: The ability of this compound to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (pKB).[1]

-

Summary of In Vivo Effects

The potent and selective NOP antagonism of this compound translates into distinct in vivo pharmacological effects. In animal models, this compound does not produce analgesic effects on its own but prevents N/OFQ-induced hyperalgesia.[2][3] It has also been shown to produce antidepressant-like effects in mouse models like the forced swimming and tail suspension tests.[12][13] These effects are reversed by the administration of N/OFQ, confirming that they are mediated by NOP receptor blockade.[10][13] Furthermore, this compound has been investigated for its potential in reducing binge eating of high-fat diets and improving cerebral blood flow after traumatic brain injury.[4][14][15]

Conclusion

This compound functions as a highly potent, selective, and competitive antagonist of the NOP receptor. Its mechanism of action involves the direct blockade of N/OFQ binding, leading to the inhibition of Gi/o-mediated signaling pathways, including the suppression of adenylyl cyclase and modulation of key ion channels. This profile has been rigorously quantified through a suite of in vitro pharmacological assays and is further supported by its specific and predictable effects in various in vivo models. The data collectively establish this compound as a critical tool for elucidating the physiological roles of the N/OFQ-NOP system and as a potential therapeutic agent.

References

- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-612,111 - Wikipedia [en.wikipedia.org]

- 3. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. iris.unife.it [iris.unife.it]

- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]

- 13. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]

- 15. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

SB-612111: A Technical Guide to a Selective NOP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-612111, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document details its binding affinity, functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Pharmacology of this compound

This compound is distinguished by its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa). The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

This table presents the equilibrium dissociation constants (Ki) of this compound at the human NOP receptor and its selectivity over other human opioid receptors. Lower Ki values indicate higher binding affinity.

| Receptor | This compound Ki (nM) | Selectivity vs. NOP | Reference |

| NOP (hORL-1) | 0.33 | - | [1][2] |

| Mu (μ) | 57.6 | 174-fold | [1][2] |

| Kappa (κ) | 160.5 | 486-fold | [1][2] |

| Delta (δ) | 2109 | 6391-fold | [1][2] |

Table 2: In Vitro Functional Antagonist Activity

This table summarizes the potency of this compound as a competitive antagonist in functional assays. The pKB and pA2 values are negative logarithms of the antagonist's dissociation constant, where higher values indicate greater potency.

| Assay | Preparation | Agonist | Antagonist Potency | Reference |

| [(35)S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | pKB: 9.70 | [3] |

| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | pKB: 8.63 | [3] |

| Isolated Tissue Assay | Mouse Vas Deferens | N/OFQ | pA2: 8.50 | [3] |

| Isolated Tissue Assay | Rat Vas Deferens | N/OFQ | pA2: 8.20 | [3] |

| Isolated Tissue Assay | Guinea Pig Ileum | N/OFQ | pA2: 8.35 | [3] |

Table 3: Summary of Key In Vivo Effects

This table highlights significant in vivo activities of this compound observed in preclinical models.

| Model / Effect | Species | Dose Range (i.p.) | Outcome | Reference |

| Forced Swim Test | Mouse | 1-10 mg/kg | Reduced immobility time (antidepressant-like effect) | [4][5] |

| Tail Suspension Test | Mouse | 1-10 mg/kg | Reduced immobility time (antidepressant-like effect) | [4] |

| N/OFQ-induced Hyperphagia | Mouse | 1 mg/kg | Prevented orexigenic effect of N/OFQ | [4] |

| High-Fat Diet Binge Eating | Mouse | 10 mg/kg | Significantly reduced binge intake | [6] |

| N/OFQ-induced Nociception | Mouse | 0.1-1 mg/kg | Prevented pronociceptive and antinociceptive actions of N/OFQ | [5] |

Experimental Protocols

The characterization of this compound involves a series of standardized pharmacological assays to determine its binding profile and functional activity.

Radioligand Binding Assay for NOP Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: Membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific Binding: To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled NOP ligand.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

[(35)S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation and is used to quantify the antagonist properties of this compound.[7][8]

-

Reagents: The assay requires cell membranes expressing the NOP receptor, GDP, the agonist (N/OFQ), the antagonist (this compound), and the non-hydrolyzable GTP analog, [(35)S]GTPγS.[7][9]

-

Pre-incubation: Cell membranes (e.g., 5-20 µg protein) are pre-incubated with varying concentrations of this compound in an assay buffer containing GDP.

-

Agonist Stimulation: A fixed concentration of the agonist N/OFQ (typically at its EC80 or EC90) is added to the mixture.

-

Initiation of Reaction: The binding reaction is initiated by the addition of [(35)S]GTPγS.[7] The mixture is incubated (e.g., 60 minutes at 30°C) to allow for the exchange of GDP for [(35)S]GTPγS on activated Gα subunits.[3][7]

-

Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, and the filters are washed with ice-cold buffer to remove unbound [(35)S]GTPγS.[7][9]

-

Quantification: The amount of bound [(35)S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the N/OFQ-stimulated [(35)S]GTPγS binding is determined. The data are analyzed using Schild regression to calculate the pA2 or pKB value, which represents the affinity of the competitive antagonist.[10]

In Vivo Mouse Forced Swim Test

This behavioral assay is a common model for assessing antidepressant-like activity.

-

Animals: Male mice are used for the study.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) typically 30-60 minutes before the test.[4] A control group receives the vehicle only.

-

Test Procedure: Each mouse is placed individually into a transparent cylinder filled with water (25°C) from which it cannot escape.

-

Observation: The behavior of the mouse is recorded for a set period (e.g., 6 minutes). The last 4 minutes of the session are typically analyzed.

-

Scoring: The primary measure is the duration of immobility, where the mouse remains floating with only minor movements necessary to keep its head above water.

-

Data Analysis: A reduction in the duration of immobility by the drug-treated group compared to the vehicle control group is interpreted as an antidepressant-like effect.[4][5]

Visualizations: Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathways, the mechanism of antagonism, and the experimental workflow for characterizing this compound.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular events primarily through Gi/o proteins.

Mechanism of this compound Antagonism

This compound acts as a competitive antagonist, binding to the NOP receptor at the same site as N/OFQ, thereby blocking its activation and subsequent signaling.

Experimental Workflow for Antagonist Characterization

The pharmacological profile of a novel NOP receptor antagonist like this compound is established through a hierarchical series of experiments, from in vitro binding to in vivo behavioral studies.

References

- 1. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SB-612111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional antagonism, and effects in various in vitro and in vivo models. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of key in vitro experiments. The data, summarized below, highlight its high affinity and selectivity for the NOP receptor.

Table 1: Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for the human NOP receptor and classical opioid receptors (μ, κ, and δ), demonstrating its selectivity.

| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |

| NOP (hORL-1) | 0.33 | - |

| μ-opioid (MOP) | 57.6 | 175 |

| κ-opioid (KOP) | 160.5 | 486 |

| δ-opioid (DOP) | 2109 | 6391 |

Data compiled from multiple sources.[3][4]

Table 2: Functional Antagonist Potency of this compound

This table showcases the functional potency of this compound in antagonizing N/OFQ-mediated effects in various cellular and tissue-based assays. The pKB and pA2 values represent the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater potency.

| Assay | Preparation | Parameter | Value |

| [³⁵S]GTPγS Binding | CHO(hNOP) cell membranes | pKB | 9.70 |

| cAMP Accumulation | CHO(hNOP) cells | pKB | 8.63 |

| Electrically Stimulated Contraction | Mouse Vas Deferens | pA2 | 8.20 - 8.50 |

| Electrically Stimulated Contraction | Rat Vas Deferens | pA2 | 8.20 - 8.50 |

| Electrically Stimulated Contraction | Guinea Pig Ileum | pA2 | 8.20 - 8.50 |

| [³H]5-HT Release | Mouse Cerebral Cortex Synaptosomes | pA2 | 8.20 - 8.50 |

Data compiled from Spagnolo et al., 2007.[1]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound for the NOP receptor through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 250 µL.

-

To each well, add:

-

50 µL of assay buffer containing increasing concentrations of this compound or vehicle.

-

50 µL of [³H]N/OFQ (a radiolabeled NOP receptor agonist) at a final concentration of approximately 0.5 nM.

-

150 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled N/OFQ.

-

The plate is incubated for 60 minutes at 25°C.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed three times with ice-cold 50 mM Tris-HCl buffer.

-

The filters are dried, and radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize N/OFQ-stimulated G-protein activation.

1. Membrane Preparation:

-

Prepare CHO(hNOP) cell membranes as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

The assay is conducted in a 96-well plate with a final volume of 200 µL.

-

To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing varying concentrations of this compound.

-

50 µL of a fixed concentration of N/OFQ (typically the EC₈₀ for stimulating [³⁵S]GTPγS binding).

-

50 µL of GDP (final concentration 10 µM).

-

50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

50 µL of CHO(hNOP) cell membranes (10-20 µg protein).

-

-

Basal binding is determined in the absence of N/OFQ, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

The plate is incubated for 60 minutes at 30°C.

3. Termination and Detection:

-

The reaction is terminated by filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer and radioactivity is counted via liquid scintillation.

4. Data Analysis:

-

The antagonist dissociation constant (KB) is calculated using the Schild equation, which relates the shift in the agonist concentration-response curve to the antagonist concentration. The pKB is the negative logarithm of the KB.

cAMP Accumulation Assay

This assay determines the ability of this compound to block the N/OFQ-mediated inhibition of adenylyl cyclase.

1. Cell Culture and Plating:

-

CHO(hNOP) cells are seeded into 96-well plates and grown to near confluency.

2. Assay Procedure:

-

The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes at 37°C.

-

Cells are then treated with varying concentrations of this compound for 15 minutes.

-

Subsequently, a fixed concentration of N/OFQ is added in the presence of forskolin (B1673556) (an adenylyl cyclase activator, typically 1-10 µM) and incubated for a further 15 minutes.

3. cAMP Measurement:

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

-

The ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The antagonist dissociation constant (KB) is determined using the Schild analysis, and the pKB is calculated.

Visualizing Molecular Interactions and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the NOP receptor and a typical experimental workflow.

Caption: NOP Receptor Signaling and this compound Antagonism.

Caption: Competitive Radioligand Binding Assay Workflow.

In Vivo Pharmacological Profile

In vivo studies have further elucidated the pharmacological effects of this compound, demonstrating its activity as a potent and selective NOP antagonist in living systems.

Antidepressant-like Effects

In rodent models of depression, such as the mouse forced swimming test and tail suspension test, this compound has been shown to reduce immobility time at doses ranging from 1-10 mg/kg.[5][6] This effect is consistent with an antidepressant-like profile and is reversed by the administration of N/OFQ.[5] Furthermore, the antidepressant-like effects of this compound are absent in mice lacking the NOP receptor gene, confirming its on-target mechanism of action.[5][6]

Modulation of Nociception

This compound does not exhibit analgesic effects on its own.[2] However, it effectively prevents the pronociceptive (pain-enhancing) and antinociceptive (pain-reducing) effects of centrally administered N/OFQ in the mouse tail withdrawal assay.[5] This demonstrates its ability to block the actions of the endogenous NOP receptor ligand in pain pathways.

Effects on Food Intake

In sated mice, this compound (1 mg/kg, i.p.) does not affect food consumption on its own but completely prevents the orexigenic (appetite-stimulating) effect of intracerebroventricularly administered N/OFQ.[5] This suggests a role for the N/OFQ-NOP system in the regulation of feeding behavior, which can be effectively blocked by this compound.

Conclusion

This compound is a highly potent and selective antagonist of the NOP receptor, demonstrating high affinity in binding assays and robust functional antagonism in a variety of in vitro and in vivo models. Its pharmacological profile, characterized by the ability to block N/OFQ-mediated signaling and produce antidepressant-like effects, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting the NOP receptor.

References

- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of SB-612111: A Selective Nociceptin/Orphanin FQ Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-612111, chemically identified as (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and highly selective, non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Developed by GlaxoSmithKline, this compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of the N/OFQ-NOP system. Preclinical studies have demonstrated its potential therapeutic utility in a range of conditions including pain, depression, anxiety, binge eating, traumatic brain injury, and inflammatory bowel disease.[1][2] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological properties, key experimental data, and detailed methodologies for its evaluation.

Introduction

The NOP receptor is the fourth member of the opioid receptor family, though it does not bind traditional opioid ligands with high affinity.[3] Its endogenous ligand, N/OFQ, is a heptadecapeptide involved in a wide array of biological functions, including pain modulation, mood, appetite, and immune responses.[3][4] The development of selective NOP receptor antagonists like this compound has been crucial in elucidating the therapeutic potential of targeting this system. This compound emerged as a significant advancement over earlier antagonists, such as J-113,397, exhibiting several-fold higher potency.[1]

Pharmacological Profile

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the human NOP receptor. Its antagonist properties have been characterized in various in vitro assays, including radioligand binding, GTPγS binding, and cAMP accumulation assays.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |

| Radioligand Binding | NOP (ORL-1) | Human | CHO(hNOP) cell membranes | [³H]N/OFQ | Kᵢ | 0.33 nM | [5][6] |

| Radioligand Binding | µ-opioid | Human | Clonal cell lines | - | Kᵢ | 57.6 nM | [5][6] |

| Radioligand Binding | κ-opioid | Human | Clonal cell lines | - | Kᵢ | 160.5 nM | [5][6] |

| Radioligand Binding | δ-opioid | Human | Clonal cell lines | - | Kᵢ | 2109 nM | [5][6] |

| GTPγS Binding | NOP (ORL-1) | Human | CHO(hNOP) cell membranes | [³⁵S]GTPγS | pK₋B | 9.70 | [7] |

| cAMP Accumulation | NOP (ORL-1) | Human | CHO(hNOP) cells | - | pK₋B | 8.63 | [7] |

| GIRK Current Antagonism | NOP (ORL-1) | Rat | vlPAG neurons | - | IC₅₀ | 87.7 nM | [7] |

In Vivo Pharmacology

This compound has been evaluated in a variety of animal models, demonstrating its efficacy in modulating NOP receptor-mediated effects.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Route of Administration | Dose Range | Key Finding | Reference |

| Forced Swim Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [5] |

| Tail Suspension Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [5] |

| Traumatic Brain Injury (CCI) | Rat | Topical | 1-100 µM | Improved cerebral blood flow | [8] |

| High-Fat Diet Binge Eating | Mouse | i.p. | 0.1-10 mg/kg | Decreased binge eating | [2] |

| DSS-Induced Colitis | Mouse | i.p. / oral | 30 mg/kg | Ameliorated clinical disease course | |

| Formalin Test | Mouse | s.c. | 6.6 µmol/kg | Reversed antinociceptive response | [9] |

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the NOP receptor by its endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing these downstream signaling events.

Figure 1: NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of this compound typically involves a series of assays to determine its binding affinity, functional antagonism, and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro sepsis up‐regulates Nociceptin/Orphanin FQ receptor expression and function on human T‐ but not B‐cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (this compound) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antinociceptive Efficacy of the µ-Opioid/Nociceptin Peptide-Based Hybrid KGNOP1 in Inflammatory Pain without Rewarding Effects in Mice: An Experimental Assessment and Molecular Docking [mdpi.com]

The Role of SB-612111 in Nociceptin/Orphanin FQ (N/OFQ) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-612111 has emerged as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor with significant implications in a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of this compound's interaction with the N/OFQ signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the NOP receptor and the development of related therapeutics.

Core Concepts: The N/OFQ-NOP System

The N/OFQ system, comprising the heptadecapeptide nociceptin/orphanin FQ and its cognate receptor, NOP (also known as ORL-1), represents a distinct branch of the opioid system. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. The activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This signaling pathway plays a crucial role in modulating pain, mood, anxiety, and reward processes.

This compound: A Selective NOP Receptor Antagonist

This compound is a non-peptide small molecule that acts as a competitive antagonist at the NOP receptor. Its high affinity and selectivity for the NOP receptor over classical opioid receptors make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ system.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity at the human NOP receptor.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor | Preparation | Radioligand | Kᵢ (nM) | Reference |

| This compound | Human NOP | CHO(hNOP) cell membranes | [³H]N/OFQ | 0.33 | [1] |

| This compound | Human μ-opioid | CHO cell membranes | [³H]DAMGO | 57.6 | [1] |

| This compound | Human δ-opioid | CHO cell membranes | [³H]DPDPE | 2109 | [1] |

| This compound | Human κ-opioid | CHO cell membranes | [³H]U-69593 | 160.5 | [1] |

Table 2: Functional Antagonism of this compound

| Assay | Preparation | Agonist | This compound pKₑ | Reference |

| GTPγ[³⁵S] Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 | [2] |

| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 | [2] |

| Isolated Tissue (pA₂) | Mouse Vas Deferens | N/OFQ | 8.50 | [2] |

| Isolated Tissue (pA₂) | Rat Vas Deferens | N/OFQ | 8.20 | [2] |

| Isolated Tissue (pA₂) | Guinea Pig Ileum | N/OFQ | 8.30 | [2] |

Signaling Pathways and Mechanism of Action

The NOP receptor primarily signals through the Gi/o family of G proteins. Upon activation by an agonist like N/OFQ, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors. This compound, as a competitive antagonist, binds to the NOP receptor and prevents the binding of N/OFQ, thereby inhibiting this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the NOP receptor, thereby determining its binding affinity (Kᵢ).

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Incubation: A fixed concentration of [³H]N/OFQ is incubated with the CHO-hNOP cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]N/OFQ (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

GTPγ[³⁵S] Binding Assay

This functional assay measures the extent of G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to Gα subunits following receptor stimulation.

Methodology:

-

Membrane Preparation: CHO-hNOP cell membranes are used.

-

Incubation: Membranes are incubated with GDP, varying concentrations of the agonist N/OFQ, and a fixed concentration of this compound. The reaction is initiated by the addition of GTPγ[³⁵S].

-

Termination: The assay is terminated by rapid filtration.

-

Quantification: The amount of bound GTPγ[³⁵S] is determined by scintillation counting.

-

Data Analysis: The ability of this compound to shift the concentration-response curve of N/OFQ is used to calculate its antagonist affinity (pKₑ).

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation, by quantifying the levels of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Whole CHO-hNOP cells are used.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of N/OFQ and a fixed concentration of this compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The antagonist affinity (pKₑ) of this compound is determined from its ability to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to SB-612111: A Potent and Selective Nociceptin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of SB-612111, a significant pharmacological tool in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. Its high affinity and selectivity for the nociceptin receptor (NOP) make it a valuable compound for investigating the physiological and pathological roles of this receptor.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

(5S,7S)-7-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1-methyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol [2][3]

Mechanism of Action

This compound functions as a potent and selective antagonist for the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2] It exhibits high affinity for the human NOP receptor and demonstrates significant selectivity over classical opioid receptors (μ, κ, and δ).[3] This selectivity allows for the specific interrogation of the NOP receptor system, minimizing off-target effects.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for various opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, highlighting its selectivity for the NOP receptor.

| Receptor | Ki (nM) |

| Nociceptin (NOP) | 0.33[3] |

| Mu (μ) | 57.6[3] |

| Kappa (κ) | 160.5[3] |

| Delta (δ) | 2109[3] |

Signaling Pathway

This compound, as a NOP receptor antagonist, blocks the intracellular signaling cascade initiated by the binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The following diagram illustrates this inhibitory action.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

-

Objective: To determine the binding affinity of this compound for the NOP, μ, κ, and δ opioid receptors.

-

Materials:

-

Cell membranes expressing the human recombinant NOP, μ, κ, or δ receptors.

-

Radioligand specific for each receptor (e.g., [³H]nociceptin for NOP).

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a reaction tube, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or a specific concentration of this compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization

The logical flow of a typical in vitro characterization of a novel compound like this compound is depicted below.

References

SB-612111 CAS number and chemical properties.

An In-depth Technical Guide to SB-612111: A Potent and Selective NOP Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies related to this compound, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

This compound is a non-peptide small molecule that has been instrumental in elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system. The compound is most commonly available as a hydrochloride salt.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride | [1][2] |

| Synonyms | SB 612111, SB612111 | [1] |

| CAS Number | 371980-94-8 (HCl Salt)[1], 371980-98-2 (Free Base)[1][3] | [1][3] |

| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl | [4][5] |

| Molecular Weight | 454.86 g/mol | [1][4][5] |

| Purity | ≥97% (HPLC) | [2][5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [5] |

| Storage | Store at -20°C | [5] |

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the NOP receptor over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This selectivity makes it a valuable tool for investigating the specific functions of the NOP receptor system.

Table 2: Pharmacological Data for this compound

| Parameter | Receptor | Value | Reference |

| Ki (Binding Affinity) | NOP (human recombinant) | 0.33 nM | [1][2][4][5] |

| μ-opioid | 57.6 nM | [1][2][5] | |

| κ-opioid | 160.5 nM | [1][2][5] | |

| δ-opioid | 2109 nM | [1][2][5] | |

| Selectivity vs. NOP | μ-opioid | ~174-fold | [4] |

| κ-opioid | ~486-fold | [4] | |

| δ-opioid | ~6391-fold | [4] | |

| pA₂ (Antagonist Potency) | NOP (functional assays) | 8.20 - 8.50 | [6] |

| pKB (Antagonist Potency) | NOP (GTPγS binding) | 9.70 | [6] |

| NOP (cAMP accumulation) | 8.63 | [6] | |

| ED₅₀ (In Vivo Efficacy) | Antagonism of nociceptin-induced thermal hyperalgesia | 0.62 mg/kg (i.v.) | [4] |

| Antagonism of antimorphine action of nociceptin | 0.69 mg/kg | [4] |

Signaling Pathways and Mechanism of Action

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including mitogen-activated protein kinases (MAPKs). This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and thereby preventing the initiation of these downstream signaling events.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. Pharmacological characterization of the nociceptin receptor mediating hyperalgesia in the mouse tail withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 6. Central nociceptin/orphanin FQ system elevates food consumption by both increasing energy intake and reducing aversive responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

The NOP Receptor Antagonist SB-612111: An In-Depth Technical Guide to its In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor system is a key player in a multitude of physiological processes, including pain perception, mood regulation, feeding behavior, and stress responses.[1] SB-612111 is a potent and selective non-peptide antagonist of the NOP receptor.[2][3] Its ability to block the effects of the endogenous ligand N/OFQ has made it a valuable tool for elucidating the physiological roles of the NOP receptor system and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vivo effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound In Vivo

The following tables summarize the key quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: Antidepressant-Like Effects of this compound in Rodent Models

| Experimental Model | Species | This compound Dose (Route) | Effect | Reference |

| Forced Swim Test | Mouse | 1-10 mg/kg (i.p.) | Reduced immobility time | [1][3][4] |

| Tail Suspension Test | Mouse | 1-10 mg/kg (i.p.) | Reduced immobility time (statistically significant at 10 mg/kg) | [1][3][4] |

| Learned Helplessness | Mouse | 10 mg/kg (i.p.) | Attenuated depressive-like symptoms | [5] |

Table 2: Effects of this compound on Nociception

| Experimental Model | Species | This compound Dose (Route) | Effect | Reference |

| Tail Withdrawal Assay | Mouse | 0.1-1 mg/kg (i.p.) | Prevented i.c.v. N/OFQ-induced pronociception | [3][4] |

| Tail Withdrawal Assay | Mouse | 0.1-1 mg/kg (i.p.) | Prevented i.t. N/OFQ-induced antinociception | [3][4] |

| Hot-Plate Test | Mouse | Not specified (i.v.) | Antagonized i.c.v. N/OFQ-induced pronociception | [4] |

Table 3: Effects of this compound on Feeding Behavior

| Experimental Model | Species | This compound Dose (Route) | Effect | Reference |

| N/OFQ-Induced Feeding | Sated Mouse | 1 mg/kg (i.p.) | Fully prevented orexigenic effect of i.c.v. N/OFQ | [1][3] |

| Food Deprivation-Induced Feeding | 17-h Food-Deprived Mouse | 1 and 10 mg/kg (i.p.) | No effect on food intake | [1][3] |

| High-Fat Diet Binge Eating | Mouse | 10 mg/kg (i.p.) | Dose-dependent reduction in binge intake | [2][6] |

Table 4: Effects of this compound in a Model of Traumatic Brain Injury (TBI)

| Experimental Model | Species | This compound Concentration (Route) | Effect | Reference |

| Controlled Cortical Impact (CCI) | Rat | 10 µM and 100 µM (Topical) | Dose-dependently improved cerebral blood flow on the ipsilateral side | [7][8] |

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below.

Forced Swim Test (Mouse)

The forced swim test is a widely used model to assess antidepressant-like activity.[9][10]

-

Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[9][11]

-

Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

Behavior is typically recorded via video for later analysis.

-

The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is scored, usually during the last 4 minutes of the test.[11]

-

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) 30 minutes before the test.[4]

Tail Suspension Test (Mouse)

The tail suspension test is another common behavioral paradigm to screen for potential antidepressant drugs.[12][13]

-

Apparatus: Mice are suspended by their tails from a ledge or a suspension bar, approximately 50 cm above the floor, using adhesive tape.[11][12] The environment should be quiet and visually isolated.

-

Procedure:

-

Drug Administration: this compound is administered i.p. prior to the test.

High-Fat Diet (HFD) Binge Eating Model (Mouse)

This model is used to study the effects of compounds on binge-like consumption of palatable food.[2][6]

-

Procedure:

-

Mice are singly housed and have ad libitum access to standard chow and water.

-

For a set period each day (e.g., 1 hour), mice are given access to a high-fat diet.[6]

-

This intermittent access can lead to a significant increase in HFD consumption during the access period compared to mice with continuous access.[6]

-

Food intake is measured by weighing the food before and after the access period.

-

-

Drug Administration: this compound is administered i.p. before the HFD access period.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (Rat)

The CCI model is a widely used and reproducible method for inducing traumatic brain injury in rodents.[7][14]

-

Procedure:

-

The animal is anesthetized.

-

A craniotomy is performed over the desired brain region, keeping the dura mater intact.

-

A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.

-

Following the impact, the surgical site is closed.

-

-

Drug Administration and Measurement: In the cited study, this compound was applied topically to the exposed cortex 2 hours post-injury.[7] Cerebral blood flow was assessed using laser speckle contrast imaging.[7]

Mandatory Visualizations

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through inhibitory G proteins. Its activation leads to a cascade of intracellular events that modulate neuronal activity.

References

- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to SB-612111 for Studying the Endogenous N/OFQ System

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nociceptin/Orphanin FQ (N/OFQ) System

The Nociceptin/Orphanin FQ (N/OFQ) system is the most recently identified component of the greater opioid system. It consists of the 17-amino acid neuropeptide, N/OFQ, and its cognate receptor, the Nociceptin Opioid Peptide (NOP) receptor, previously known as ORL-1 (Opioid Receptor-Like 1).[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) with high structural homology to classical opioid receptors (mu, delta, and kappa).[1][2] However, N/OFQ does not bind with high affinity to classical opioid receptors, and likewise, endogenous opioid peptides do not activate the NOP receptor.[4] This selectivity makes the N/OFQ-NOP system a unique modulator of various physiological processes.

Upon activation by N/OFQ, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of N-type voltage-gated calcium channels.[1][3][5] This signaling cascade generally results in a generalized inhibition of neurotransmitter release.[4] The N/OFQ-NOP system is implicated in a wide array of functions, including pain modulation, anxiety, depression, learning, memory, and food intake.[1][4][6]

SB-612111: A Potent and Selective NOP Receptor Antagonist

This compound, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a highly potent and selective, non-peptide antagonist of the NOP receptor.[7][8] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the endogenous N/OFQ-NOP system.[7][8] In vitro and in vivo studies have consistently demonstrated that this compound acts as a competitive antagonist, effectively blocking the effects of N/OFQ without demonstrating intrinsic agonist activity.[1][7]

Pharmacological Profile of this compound

The efficacy of this compound as a research tool is defined by its high binding affinity for the NOP receptor and its selectivity over other opioid receptors.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate the high affinity of this compound for the human NOP receptor and its superior selectivity compared to classical opioid receptors.

| Receptor Type | Ligand | K i (nM) | Selectivity Ratio (vs. NOP) | Reference |

| NOP (hORL-1) | This compound | 0.33 | - | [9][10] |

| Mu (μ) | This compound | 57.6 | 174-fold | [9][10] |

| Kappa (κ) | This compound | 160.5 | 486-fold | [10] |

| Delta (δ) | This compound | 2109 | 6391-fold | [9][10] |

| Table 1: Binding affinities (Ki) of this compound at human NOP and classical opioid receptors expressed in cell lines. |

Functional Antagonism

This compound competitively antagonizes N/OFQ-induced cellular responses. Its potency is often quantified by the pA₂ or pKʙ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Assay Type | Preparation | Agonist | Potency (pA₂ / pKʙ) | Reference |

| [³⁵S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKʙ) | [7] |

| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKʙ) | [7] |

| Electrically Stimulated Contraction | Guinea Pig Ileum | N/OFQ | 8.20 - 8.50 (pA₂) | [7] |

| Electrically Stimulated Contraction | Mouse Vas Deferens | N/OFQ | 8.20 - 8.50 (pA₂) | [7] |

| Neurotransmitter Release | Mouse Cerebral Cortex Synaptosomes | N/OFQ | 8.20 - 8.50 (pA₂) | [7] |

| Table 2: Functional antagonist potency of this compound in various in vitro assays. |

Key Experimental Methodologies

Detailed protocols are essential for the accurate characterization of NOP receptor antagonists like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

-

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)).[7]

-

Radioligand: [³H]N/OFQ.[7]

-

Non-specific binding control: High concentration of unlabeled N/OFQ.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Protocol:

-

Incubate CHO(hNOP) cell membranes with a fixed concentration of [³H]N/OFQ and varying concentrations of this compound.

-

Incubations are typically carried out for 60 minutes at 25°C in assay buffer.

-

To determine non-specific binding, a parallel set of tubes containing a saturating concentration of unlabeled N/OFQ is included.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis in Isolated Tissues (e.g., Guinea Pig Ileum)

This functional assay determines the potency (pA₂) and nature of an antagonist.[11][12] The guinea pig ileum is a classic preparation for studying opioid receptor function.[13][14][15][16]

-

Objective: To determine the pA₂ value of this compound against N/OFQ-induced inhibition of muscle contraction.

-

Materials:

-

Guinea pig ileum segment.

-

Organ bath containing physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[16]

-

Isotonic transducer and data acquisition system.

-

Agonist: N/OFQ.

-

Antagonist: this compound.

-

Field stimulator to elicit twitch contractions.

-

-

Protocol:

-

Mount a segment of guinea pig ileum in the organ bath under a resting tension (e.g., 0.5-1 g).[16]

-

Stimulate the tissue electrically to produce consistent submaximal twitch contractions.

-

Generate a cumulative concentration-response curve for N/OFQ, measuring the inhibition of the twitch response.

-

Wash the tissue thoroughly to allow recovery to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).

-

In the continued presence of this compound, generate a second N/OFQ concentration-response curve.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR) – the ratio of the EC₅₀ of N/OFQ in the presence of the antagonist to the EC₅₀ of N/OFQ in its absence.

-

Construct a Schild plot by graphing log(DR-1) on the y-axis versus the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.[11][17][18][19]

-

Perform linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from unity (1.0).

-

The pA₂ value is determined from the x-intercept of the regression line.[18][19]

-

cAMP Accumulation Assay

This assay measures the functional consequence of NOP receptor activation (inhibition of adenylyl cyclase) and its blockade by an antagonist.

-

Objective: To determine the functional potency (pKʙ) of this compound in blocking N/OFQ-mediated inhibition of cAMP production.

-

Materials:

-

Protocol:

-

Seed CHO(hNOP) cells into multi-well plates and culture overnight.[20]

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of N/OFQ (typically the EC₈₀) along with a fixed concentration of Forskolin to all wells (except controls). Forskolin is used to stimulate a measurable level of cAMP that can then be inhibited by the Gαi-coupled NOP receptor.[21]

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[21]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[20]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the antagonist dissociation constant (Kʙ) using an appropriate pharmacological equation, such as the Gaddum equation. The pKʙ is the negative logarithm of the Kʙ.

-

Visualizing Mechanisms and Workflows

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NOP receptor and the point of inhibition by this compound.

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 10. This compound | Benchchem [benchchem.com]

- 11. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. The use of the guinea-pig ileum preparation for testing the activity of substances which imitate or antagonize the actions of 5-hydroxytryptamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The guinea-pig ileum preparation as a model for 5-HT1A receptors: anomalous effects with RS-30199-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pa2 determination | PPTX [slideshare.net]

- 19. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. cosmobio.co.jp [cosmobio.co.jp]

The Therapeutic Potential of Selective NOP Receptor Antagonists: A Technical Guide to SB-612111

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor superfamily, and its endogenous ligand, N/OFQ, represent a compelling target for the development of novel therapeutics for a range of central nervous system disorders. Unlike classical opioid receptors, the N/OFQ-NOP system exhibits a distinct pharmacological profile and is implicated in the modulation of pain, mood, stress, and reward pathways. This technical guide focuses on the therapeutic potential of selective NOP receptor antagonists, with a primary emphasis on SB-612111, a potent and selective non-peptide antagonist. We provide a comprehensive overview of the preclinical evidence supporting its efficacy in models of depression, anxiety, and pain. This document includes a summary of key quantitative data, detailed experimental methodologies for seminal studies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic strategy.

Introduction: The N/OFQ-NOP Receptor System

The N/OFQ-NOP receptor system is a relatively recent discovery in the field of neuropharmacology, first identified in the mid-1990s.[1] The NOP receptor, also known as ORL-1, shares structural homology with classical opioid receptors (mu, delta, and kappa) but does not bind traditional opioid ligands with high affinity. Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide.[2][3] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems, with notable expression in brain regions associated with pain perception, mood regulation, and stress responses, such as the amygdala, hippocampus, and periaqueductal gray.[2]

Activation of the NOP receptor by N/OFQ typically leads to inhibitory effects on neuronal activity.[4] This is primarily achieved through the coupling to Gαi/o proteins, which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, activate inwardly rectifying potassium channels, and inhibit voltage-gated calcium channels.[5] This signaling cascade ultimately results in hyperpolarization and reduced neuronal excitability.[4] The complex physiological roles of the N/OFQ-NOP system, which can include both pro- and anti-nociceptive effects depending on the site of action, have made it a challenging but potentially rewarding target for drug discovery.[1]

This compound: A Selective NOP Receptor Antagonist

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the NOP receptor.[6] Its high affinity and selectivity for the NOP receptor over classical opioid receptors make it an invaluable tool for elucidating the physiological functions of the N/OFQ-NOP system and for exploring its therapeutic potential.

In Vitro Pharmacological Profile

Preclinical studies have extensively characterized the in vitro pharmacological properties of this compound, demonstrating its potent and competitive antagonism at the human NOP receptor.

| Assay Type | Ligand/Parameter | This compound | Reference Compound | Source |

| Radioligand Binding | Ki (nM) vs. [³H]N/OFQ | 0.16 | J-113397: 1.9 nM | [6] |

| GTPγS Binding | pKB | 9.70 | J-113397: 8.71 | [6] |

| cAMP Accumulation | pKB | 8.63 | J-113397: 7.95 | [6] |

| Isolated Tissues (pA2) | Mouse Vas Deferens | 8.50 | J-113397: 8.20 | [6] |

| Rat Vas Deferens | 8.20 | J-113397: 7.30 | [6] | |

| Guinea Pig Ileum | 8.30 | J-113397: 7.90 | [6] |

In Vivo Pharmacological Profile

In vivo studies have corroborated the antagonist activity of this compound and have provided crucial evidence for its therapeutic potential in various behavioral models.

| Animal Model | Condition | This compound Dosage | Effect | Source |

| Mouse | N/OFQ-induced pronociception (i.c.v.) | 0.3 - 3 mg/kg, i.p. | Blocked pronociceptive effect | [7] |

| Mouse | N/OFQ-induced antinociception (i.t.) | 0.3 - 3 mg/kg, i.p. | Blocked antinociceptive effect | [7] |

| Mouse | Forced Swim Test | 1 - 10 mg/kg, i.p. | Reduced immobility time (antidepressant-like) | [7][8] |

| Mouse | Tail Suspension Test | 1 - 10 mg/kg, i.p. | Reduced immobility time (antidepressant-like) | [7] |

| Rat | Traumatic Brain Injury (CCI model) | 10, 100 µM (topical) | Improved cerebral blood flow | [9][10] |

| Mouse | High-fat diet binge eating | 10 mg/kg, i.p. | Reduced binge intake | [11] |

Therapeutic Potential of this compound

The preclinical data for this compound and other selective NOP receptor antagonists suggest a broad therapeutic potential across several CNS disorders.

Depression

A significant body of evidence points to the antidepressant-like effects of NOP receptor antagonists. In preclinical models of depression, such as the forced swim test and tail suspension test in mice, this compound has been shown to reduce immobility time, an indicator of antidepressant activity.[7][8] This effect is believed to be mediated by the blockade of endogenous N/OFQ, which is thought to play a role in the pathophysiology of depression. The antidepressant-like effects of this compound were absent in NOP receptor knockout mice, confirming its mechanism of action.[7]

Anxiety